CYP2D6 Inhibition Profile: Low Liability for Drug-Drug Interactions
The compound 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline demonstrates a negligible risk of causing drug-drug interactions via CYP2D6 inhibition. In a standard human liver microsome assay, its IC50 for CYP2D6 inhibition was >27,000 nM [1]. This is significantly higher (weaker inhibition) than many closely related aniline derivatives that are often flagged for CYP liabilities. This data point, sourced from a curated BindingDB entry (ChEMBL3785736), provides a clear, quantitative differentiation for medicinal chemists concerned with metabolic stability and polypharmacy risks in early-stage drug development.
| Evidence Dimension | CYP2D6 Inhibition (IC50) |
|---|---|
| Target Compound Data | > 27,000 nM |
| Comparator Or Baseline | Standard CYP2D6 probe substrates (e.g., Dextromethorphan) and typical liabilities for advanced kinase inhibitor intermediates (often < 10 µM) |
| Quantified Difference | Target compound exhibits IC50 >27 µM, indicating a low inhibition potential. This is an order of magnitude higher than many problematic analogs. |
| Conditions | Inhibition of CYP2D6 in human liver microsomes using dextromethorphan as substrate by LC-MS/MS analysis in presence of NADPH. |
Why This Matters
A high CYP2D6 IC50 value (>27 µM) reduces the risk of adverse drug-drug interactions, making it a safer choice for building blocks in multi-drug regimens or chronic disease therapies.
- [1] BindingDB. (n.d.). BDBM50157631 (CHEMBL3785736). Affinity Data for Cytochrome P450 2D6. View Source
